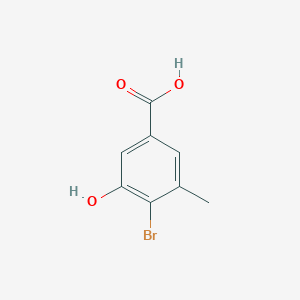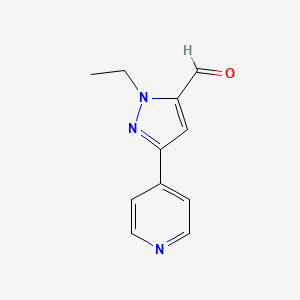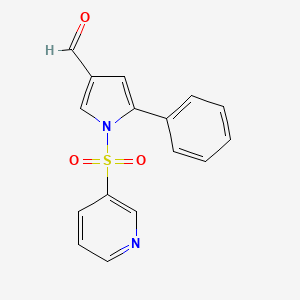
5-Fenil-1-(piridin-3-ilsulfonil)-1H-pirrol-3-carbaldehído
Descripción general
Descripción
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of research and industry . It has a molecular weight of 312.35 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process .Molecular Structure Analysis
The molecular formula of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is C16H12N2O3S.Chemical Reactions Analysis
The chemical reactions involving compounds like 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde often involve protodeboronation of pinacol boronic esters . This process can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a solid at room temperature .Aplicaciones Científicas De Investigación
Colorantes Heterocíclicos Fluorescentes
Este compuesto es un posible candidato para el diseño y síntesis de nuevos colorantes heterocíclicos fluorescentes. Estos colorantes poseen propiedades fotofísicas favorables y juegan un papel crucial en los procesos de transferencia de carga, los cuales son importantes en física, química y biología. Los portadores de nitrógeno ricos en electrones como este compuesto pueden generar grandes avances en estos campos .
Aplicaciones Biomédicas
Debido a sus características estructurales, este compuesto puede utilizarse para crear nanopartículas orgánicas fluorescentes. Estas nanopartículas tienen aplicaciones en biomedicina, donde pueden utilizarse para la obtención de imágenes, el diagnóstico y como parte de los tratamientos terapéuticos .
Sensores y Optoelectrónica
Las propiedades electrónicas del compuesto lo hacen adecuado para su uso en sensores y dispositivos optoelectrónicos. Puede ser parte del desarrollo de nuevos materiales que responden a estímulos ambientales o que se utilizan en la fabricación de componentes electrónicos .
Agentes Antimicrobianos
Los derivados de este compuesto pueden sintetizarse para exhibir propiedades antimicrobianas. Esta aplicación es particularmente importante en el desarrollo de nuevos antibióticos y agentes antisépticos .
Investigación Anticancerígena
Los derivados del compuesto pueden probarse para determinar su actividad anticancerígena frente a varias líneas celulares cancerosas humanas. Esto es crucial para el desarrollo de nuevos agentes quimioterapéuticos .
Agentes Antifúngicos y Antivirales
El motivo estructural de este compuesto se encuentra en varios agentes antifúngicos y antivirales. Sus derivados pueden explorarse para su posible uso en el tratamiento de infecciones por hongos y enfermedades virales .
Tratamiento de Enfermedades Neurodegenerativas
Los compuestos con estructuras similares se han utilizado en el tratamiento de enfermedades neurodegenerativas. La investigación sobre derivados de este compuesto podría conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer .
Productos Químicos Agrícolas
El compuesto puede modificarse para crear derivados que sirvan como agroquímicos. Estos productos químicos pueden utilizarse para proteger los cultivos de plagas y enfermedades, lo que mejora la productividad agrícola .
Mecanismo De Acción
Target of Action
The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .
Mode of Action
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .
Biochemical Pathways
By inhibiting the proton pump, 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .
Pharmacokinetics
Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.
Result of Action
The result of the action of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .
Action Environment
The action of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.
Propiedades
IUPAC Name |
5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFVCXPMUQJUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
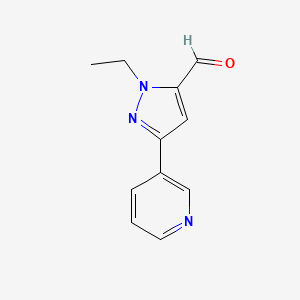
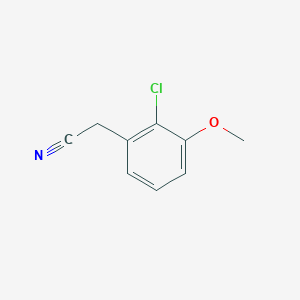
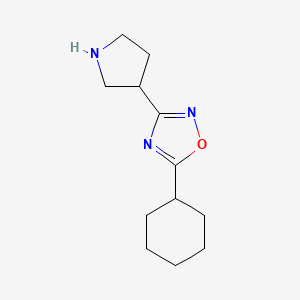
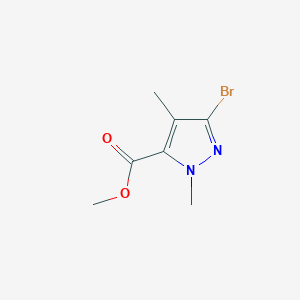

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)
